![molecular formula C10H6BrClO2 B13685382 7-Bromo-4-chloro-6-methylcoumarin](/img/structure/B13685382.png)
7-Bromo-4-chloro-6-methylcoumarin
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Overview
Description
7-Bromo-4-chloro-6-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-methylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials include 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate. The reaction is catalyzed by concentrated sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-chloro-6-methylcoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized to form quinones or reduced to form dihydrocoumarins.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium carbonate in dry acetone.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Various substituted coumarins with different functional groups.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrocoumarins and related derivatives.
Scientific Research Applications
7-Bromo-4-chloro-6-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting metal ions and other biomolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-6-methylcoumarin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-Bromo-7-hydroxy-3-methylcoumarin
- 4-Methyl-6,7-dihydroxycoumarin
- 6-Bromo-3-cyano-4-methylcoumarin
Comparison:
- Chemical Structure: While these compounds share a coumarin core, the presence and position of substituents like bromine, chlorine, and methyl groups vary.
- Reactivity: The different substituents influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 6-Bromo-7-hydroxy-3-methylcoumarin is used in multi-photon uncaging studies, while 6-Bromo-3-cyano-4-methylcoumarin is important for preparing methine dyes .
Properties
Molecular Formula |
C10H6BrClO2 |
---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
7-bromo-4-chloro-6-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrClO2/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4H,1H3 |
InChI Key |
TXHUXHWRUCZAEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=O)C=C2Cl |
Origin of Product |
United States |
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